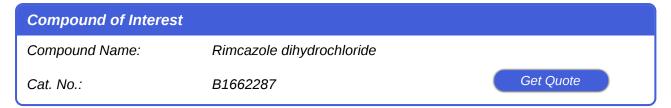


Rimcazole Dihydrochloride: A Comparative Analysis of Receptor Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

Rimcazole dihydrochloride, a carbazole derivative, is recognized primarily for its antagonistic activity at sigma (σ) receptors. However, its pharmacological profile is not strictly selective, exhibiting notable cross-reactivity with other physiologically significant receptors. This guide provides a comparative analysis of Rimcazole's binding affinities across various receptor types, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical research.

Receptor Binding Affinity Profile

The following table summarizes the in vitro binding affinities of **Rimcazole dihydrochloride** for a range of receptors, presented as IC50 or Ki values. Lower values indicate higher binding affinity.



Receptor Target	Ligand	Tissue/Cell Line	IC50 / Ki (nM)	Reference
Sigma-1 (σ1)	INVALID-LINK -SKF 10,047	Rat and Guinea Pig Brain	IC50: 500	[1]
Sigma-1 (σ1)	Not Specified	Not Specified	IC50: 1480	
Sigma-2 (σ2)	Not Specified	Not Specified	IC50: 386	
Dopamine Transporter (DAT)	Not Specified	Not Specified	IC50: 57.6	
Phencyclidine (PCP) Site	INVALID-LINK -SKF 10,047	Rat and Guinea Pig Brain	IC50: 43,000	[1]
Opioid Receptors $(\mu, \delta, \kappa, \epsilon)$	Not Specified	Not Specified	Weak effects at 10,000 nM	[1]
Muscarinic Receptors	Not Specified	Not Specified	Affinity in the micromolar range	
Serotonin Transporter (SERT)	Not Specified	Not Specified	Binds, but quantitative data not available	[2]

Analysis of Cross-Reactivity

Rimcazole dihydrochloride demonstrates the highest affinity for the dopamine transporter (DAT), with an IC50 value of 57.6 nM. This is followed by its affinity for the sigma-2 (σ 2) receptor (IC50: 386 nM) and the sigma-1 (σ 1) receptor (IC50: 500 nM and 1480 nM from different sources).[1]

Notably, its affinity for the phencyclidine (PCP) binding site on the NMDA receptor is significantly lower, with an IC50 value in the micromolar range (43,000 nM), indicating a much weaker interaction.[1] Similarly, Rimcazole exhibits only weak effects on various opioid receptor subtypes at a high concentration of 10,000 nM.[1] While it is known to bind to muscarinic receptors, the affinity is reported to be in the micromolar range. The compound also interacts



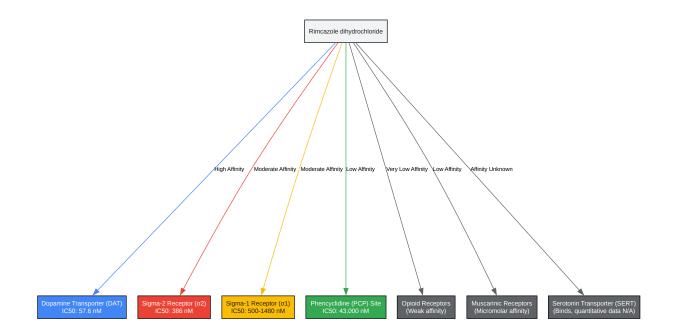
with the serotonin transporter (SERT), though specific quantitative binding data is not readily available.[2]

This binding profile highlights that while Rimcazole is a potent sigma receptor antagonist, its significant interaction with the dopamine transporter should be a critical consideration in experimental design and data interpretation.

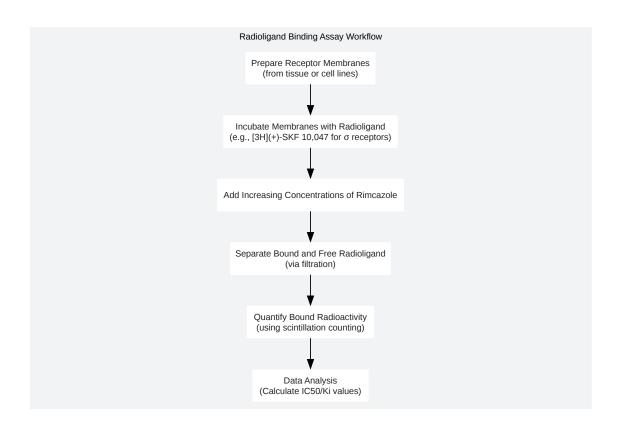
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the primary signaling targets of Rimcazole and a general workflow for determining receptor binding affinity.









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